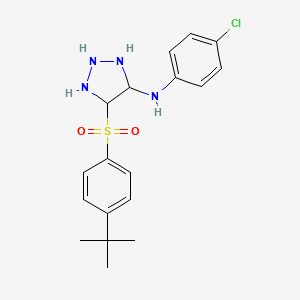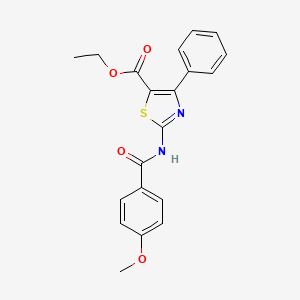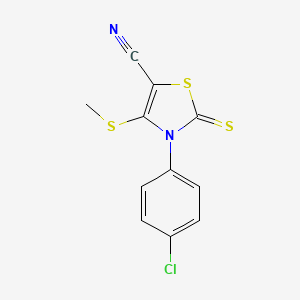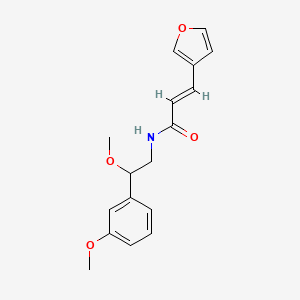
4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their stability and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the tert-Butylbenzenesulfonyl Group: This step involves the sulfonylation of the triazole ring using tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Chlorophenyl Group: The final step is the coupling of the chlorophenyl group to the triazole ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to enhance the efficiency and sustainability of chemical processes .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional groups.
Mecanismo De Acción
The mechanism of action of 4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The presence of the tert-butylbenzenesulfonyl and chlorophenyl groups enhances its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-tert-butylbenzenesulfonyl)-N-(4-methylphenyl)-1H-1,2,3-triazol-5-amine
- 4-(4-tert-butylbenzenesulfonyl)-N-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine
- 4-(4-tert-butylbenzenesulfonyl)-N-(4-bromophenyl)-1H-1,2,3-triazol-5-amine
Uniqueness
4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
5-(4-tert-butylphenyl)sulfonyl-N-(4-chlorophenyl)triazolidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2S/c1-18(2,3)12-4-10-15(11-5-12)26(24,25)17-16(21-23-22-17)20-14-8-6-13(19)7-9-14/h4-11,16-17,20-23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDVGWWYWWPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2800204.png)
![N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2800206.png)
![11-(furan-2-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2800208.png)


![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol](/img/structure/B2800217.png)
![2-{[2-(4-chlorobenzenesulfonyl)ethyl]sulfanyl}-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2800218.png)


![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2800222.png)
![1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B2800223.png)
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate](/img/structure/B2800225.png)


